2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole
Description
Structure
2D Structure
Properties
IUPAC Name |
2-cyclohex-3-en-1-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-2,4-5,8-10H,3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHBJWHRMOTVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 Cyclohex 3 En 1 Yl 1h 1,3 Benzodiazole
Established Synthetic Pathways for Benzodiazole Core Formation
The construction of the benzimidazole (B57391) scaffold is a mature field of organic synthesis, with several reliable methods at the disposal of chemists. These methods predominantly involve the formation of the imidazole (B134444) ring fused to a benzene (B151609) ring, starting from ortho-phenylenediamine or its derivatives.
Cyclization Reactions in the Synthesis of 1H-1,3-Benzodiazoles
A fundamental approach to the benzimidazole core involves the cyclization of ortho-substituted anilines. A common strategy is the reductive cyclization of 2-nitroanilines that have been N-alkylated or N-acylated. For instance, substituted 2-nitroanilines can react with various halides in a one-pot cascade process that involves N-alkylation, cyclization, and subsequent O-alkylation to yield 1-alkoxy-2-alkyl-benzimidazoles. capes.gov.br This method highlights the versatility of cyclization reactions starting from readily available nitroaromatics.
Another powerful cyclization strategy involves the intermolecular reaction of 2-iodoanilines with nitriles. This reaction can proceed without the need for transition metal catalysts, utilizing a strong base such as potassium tert-butoxide to promote the cyclization and afford a variety of substituted benzimidazole derivatives. rsc.org
Condensation Reactions Involving ortho-Phenylenediamine Derivatives
The most prevalent and straightforward method for synthesizing 2-substituted benzimidazoles is the condensation reaction of an ortho-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde, ester, or acid chloride). orientjchem.orgresearchgate.netnih.gov This approach, often referred to as the Phillips-Ladenburg reaction when employing carboxylic acids, typically requires heating, sometimes in the presence of a strong acid like hydrochloric acid or polyphosphoric acid, to facilitate the dehydration and cyclization process. orientjchem.orgnih.gov
The reaction scope is broad, accommodating a wide variety of functional groups on both the ortho-phenylenediamine and the carbonyl-containing reactant. Numerous catalysts have been developed to improve the efficiency and mildness of these condensation reactions. These include acid catalysts like p-toluenesulfonic acid (p-TsOH), orientjchem.org scandium triflate (Sc(OTf)₃), researchgate.net and solid-supported acids, which can offer advantages in terms of ease of separation and catalyst recycling. rsc.org Oxidative conditions, often employing reagents like hydrogen peroxide in the presence of an acid, can also be used, particularly when starting from aldehydes. organic-chemistry.org
The general mechanism for the condensation of ortho-phenylenediamine with a carboxylic acid involves the initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the final benzimidazole product. When an aldehyde is used, a Schiff base is formed as an intermediate, which then undergoes oxidative cyclodehydrogenation. orientjchem.org
Specific Approaches to Incorporate the Cyclohex-3-en-1-yl Moiety in 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole
To synthesize the target molecule, this compound, the key challenge lies in the introduction of the cyclohex-3-en-1-yl group at the 2-position of the benzimidazole ring.
Acylation of Benzimidazole with Cyclohex-3-ene Carboxylic Acid Chlorides
While less common as a primary synthetic route to 2-substituted benzimidazoles, the acylation of a pre-formed benzimidazole ring is a theoretical possibility. This would involve the reaction of benzimidazole with cyclohex-3-ene carboxylic acid chloride. However, this approach is more typically employed for the N-functionalization of benzimidazoles rather than substitution at the C2 position. Direct C2-acylation of benzimidazole is generally challenging due to the nucleophilic nature of the nitrogen atoms.
A more plausible, though indirect, approach could involve the N-acylation of an ortho-phenylenediamine with cyclohex-3-ene carboxylic acid chloride, followed by a cyclization step.
Strategies for Constructing the Cyclohexenyl Ring in Benzodiazole Synthesis
The most direct and logical strategy for the synthesis of this compound involves the condensation of ortho-phenylenediamine with a pre-functionalized reactant containing the intact cyclohex-3-en-1-yl moiety. This approach leverages the well-established condensation reactions discussed in section 2.1.2.
The two primary variations of this strategy would be:
Reaction with Cyclohex-3-ene-1-carboxylic acid: The condensation of ortho-phenylenediamine with cyclohex-3-ene-1-carboxylic acid, likely under acidic conditions and with heating, would be a direct application of the Phillips-Ladenburg synthesis. Various catalysts, such as p-TsOH or solid acids, could be employed to facilitate this reaction. orientjchem.orgrsc.org
Reaction with Cyclohex-3-ene-1-carbaldehyde: An alternative is the reaction of ortho-phenylenediamine with cyclohex-3-ene-1-carbaldehyde. This condensation would form a Schiff base intermediate, which would then need to be oxidized to form the aromatic benzimidazole ring. A variety of oxidizing agents, from air to more specific chemical oxidants, can be used for this purpose. researchgate.net
Below is a table summarizing the likely synthetic precursors for this approach:
| Reactant 1 | Reactant 2 | Probable Conditions | Product |
|---|---|---|---|
| o-Phenylenediamine (B120857) | Cyclohex-3-ene-1-carboxylic acid | Acid catalyst (e.g., p-TsOH), Heat | This compound |
| o-Phenylenediamine | Cyclohex-3-ene-1-carbaldehyde | Oxidizing agent (e.g., H₂O₂/HCl) | This compound |
Advanced Synthetic Techniques for this compound
Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound, often leading to higher yields, shorter reaction times, and more environmentally friendly processes.
One of the most significant advancements is the use of microwave-assisted synthesis . organic-chemistry.orgdergipark.org.trresearchgate.netasianpubs.orgnih.govresearchgate.net Microwave irradiation can dramatically accelerate the rate of reaction for the condensation of ortho-phenylenediamines with carboxylic acids or aldehydes, often reducing reaction times from hours to minutes and increasing yields. organic-chemistry.orgasianpubs.org This technique is highly applicable to the synthesis of the target compound. For instance, the reaction of ortho-phenylenediamine with cyclohex-3-ene-1-carboxylic acid could be efficiently carried out under microwave irradiation, potentially in the presence of a solid support like alumina-methanesulfonic acid (AMA). researchgate.netresearchgate.net
The development of novel catalytic systems also represents a major advance. These include:
Nanocatalysts: Catalysts such as nano-Fe₂O₃ or ZnO nanoparticles have been shown to be effective for the synthesis of benzimidazoles under mild conditions, often in aqueous media, with the advantage of being recyclable. rsc.org
Metal-Organic Frameworks (MOFs): The porous nature and tunable catalytic sites of MOFs make them promising catalysts for this type of condensation reaction.
Ionic Liquids: Ionic liquids can serve as both the solvent and the catalyst, providing a "green" alternative to traditional volatile organic solvents. rsc.org
Multi-component Reactions: Copper-catalyzed three-component reactions of N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes have been developed for the synthesis of 1,2-disubstituted benzimidazoles, showcasing the potential for complex benzimidazole synthesis in a single step. nih.gov
These advanced techniques offer significant improvements over classical methods and are readily adaptable for the efficient and sustainable synthesis of this compound.
Microwave-Assisted Synthesis in Benzodiazole Derivative Preparation
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comresearchgate.netnih.gov This technology has been successfully applied to the synthesis of a wide array of benzimidazole derivatives. researchgate.net The core principle of microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating.
In the context of synthesizing benzimidazole derivatives, microwave irradiation has been shown to significantly enhance the condensation reaction between o-phenylenediamines and aldehydes. tandfonline.com Studies have demonstrated that these reactions can be carried out in various media, including organic solvents like ethanol (B145695) or even under solvent-free conditions, adhering to the principles of green chemistry. tandfonline.comnih.gov For example, the use of sodium hypophosphite as a catalyst in ethanol under microwave irradiation has been reported as a green and efficient method for preparing 2-substituted benzimidazoles. tandfonline.com
The advantages of microwave-assisted synthesis are clearly illustrated in comparative studies. For many benzimidazole syntheses, reaction times are reduced from several hours under conventional reflux to mere minutes under microwave irradiation, with yields often improving by a significant margin. organic-chemistry.orgresearchgate.net This rapid and efficient approach is highly applicable to the synthesis of this compound, suggesting that the reaction of o-phenylenediamine and cyclohex-3-ene-1-carbaldehyde could be effectively conducted in a microwave reactor.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 2-Substituted Benzimidazoles
| Entry | Aldehyde | Method | Catalyst | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | Conventional | None (Reflux in 4N HCl) | 4 h | 78.5 | researchgate.net |
| 2 | Benzaldehyde | Microwave | Sodium Hypophosphite | 5-6 min | High (not specified) | tandfonline.com |
| 3 | Various Aryl Aldehydes | Conventional | Co-doped-Zn | Not specified | ~95 | ijcrt.org |
This table is illustrative and based on data for analogous benzimidazole syntheses.
Green Chemistry Principles in the Synthesis of Benzodiazole Derivatives
The application of green chemistry principles to the synthesis of benzimidazoles aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netnih.gov Key strategies include the use of environmentally benign solvents (such as water or ethanol), solvent-free reaction conditions, and the development of reusable catalysts. google.comijcrt.orgresearchgate.net
Water, as a solvent, offers significant environmental and economic advantages. Several methodologies have been developed for the synthesis of benzimidazoles in aqueous media. researchgate.net For instance, the use of catalysts like boric acid or boron sulfonic acid enables the efficient condensation of o-phenylenediamines and aldehydes in water. researchgate.net Solvent-free approaches, where the reactants are simply ground together, often with a solid-supported catalyst, represent another highly effective green strategy, maximizing atom economy. researchgate.netresearchgate.net
The choice of catalyst is also crucial. The development of heterogeneous and recyclable catalysts, such as nano-Fe3O4 or Co-doped-Zn nanocatalysts, aligns with green chemistry principles by simplifying product purification and allowing for the catalyst to be reused over multiple cycles. ijcrt.orgresearchgate.net Photocatalytic methods, using visible light and a photocatalyst like Rose Bengal, also offer a green alternative for promoting the synthesis of benzimidazoles under mild, open-air conditions. acs.org These green methodologies could be readily adapted for the synthesis of this compound, offering a more sustainable manufacturing process.
Table 2: Green Chemistry Approaches to 2-Arylbenzimidazole Synthesis
| Entry | Catalyst/Conditions | Solvent | Key Green Feature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Nano-Fe3O4 / O2 | Various (Ethanol optimal) | Reusable magnetic catalyst, air as oxidant | 85-97 | researchgate.net |
| 2 | Rose Bengal / Visible Light | Acetonitrile | Metal-free, uses light energy | Good to Excellent | acs.org |
| 3 | Boric Acid | Water | Aqueous medium | Good | researchgate.net |
| 4 | Grinding / Heat | Solvent-free | Atom economy, solvent-free | High | researchgate.netresearchgate.net |
This table is illustrative and based on data for analogous benzimidazole syntheses.
Purification and Isolation Methodologies for this compound
Following the synthesis, the isolation and purification of the target compound are critical steps to obtain a product of high purity. For benzimidazole derivatives, the work-up procedure typically begins with neutralizing the reaction mixture if an acidic catalyst was used. researchgate.net This often causes the crude benzimidazole to precipitate out of the solution, as they are generally solid materials with limited solubility in aqueous media. researchgate.netdtic.mil The precipitated solid can then be collected by filtration and washed with water to remove residual salts and water-soluble impurities. researchgate.net
For further purification, recrystallization is a commonly employed and effective technique. ijcrt.orggoogle.com The choice of solvent for recrystallization is crucial and depends on the polarity of the specific benzimidazole derivative. Common solvents used for the recrystallization of benzimidazoles include ethanol, acetone, or mixtures of solvents like ethyl acetate (B1210297) and hexane (B92381). researchgate.netgoogle.com The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the mother liquor. ijcrt.org
Column chromatography is another powerful purification technique, particularly when recrystallization is ineffective or when separating the product from closely related byproducts. google.comnih.govnih.gov Silica gel is the most common stationary phase used for the column chromatography of benzimidazole derivatives. google.comnih.govnih.gov A suitable solvent system (mobile phase), typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used to elute the compounds from the column. google.comnih.gov The polarity of the eluent is optimized to achieve good separation, and fractions are collected and analyzed, often by thin-layer chromatography (TLC), to isolate the pure product. nih.gov
Table 3: Common Purification Techniques for Benzimidazole Derivatives
| Technique | Description | Typical Solvents/Materials | Reference |
|---|---|---|---|
| Precipitation | Neutralization of the reaction mixture to precipitate the crude product. | Water, Base (e.g., NaOH) | researchgate.net |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Ethanol, Acetone, Ethyl Acetate/Hexane | researchgate.netijcrt.orggoogle.com |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexane mixtures | google.comnih.govnih.gov |
Spectroscopic and Structural Characterization of 2 Cyclohex 3 En 1 Yl 1h 1,3 Benzodiazole
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a fundamental tool for determining molecular structure. By probing how molecules interact with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed insights into the atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. In solution, benzimidazole (B57391) derivatives can undergo rapid prototropic tautomerism between the N1 and N3 positions, which can lead to averaged signals in the NMR spectra, especially in nonpolar solvents. researchgate.net The use of polar aprotic solvents, such as DMSO-d₆, can help to slow this exchange, allowing for the observation of distinct signals. researchgate.net
For 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole, the ¹H NMR spectrum would be expected to show characteristic signals for the protons on the benzodiazole ring and the cyclohexenyl substituent. The aromatic protons of the benzodiazole moiety typically appear in the downfield region (around 7.2-7.6 ppm). The NH proton signal is often broad and its chemical shift is solvent-dependent. researchgate.net Protons of the cyclohexenyl ring would appear in the aliphatic and olefinic regions of the spectrum.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The benzodiazole carbons would show signals in the aromatic region (approx. 110-155 ppm), while the cyclohexenyl carbons would be found in the aliphatic and olefinic regions. The assignment of specific resonances can be confirmed using two-dimensional NMR experiments like H-C COSY. researchgate.net The rapid tautomerism in some benzimidazoles can cause certain pairs of carbon signals (e.g., C4/C7 and C5/C6) to coalesce into an average signal. researchgate.netarabjchem.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values. Actual experimental values may vary.)
| ¹H NMR | ¹³C NMR |
| Assignment | Chemical Shift (ppm) |
| Aromatic-H (4H) | 7.20 - 7.60 |
| Olefinic-H (2H) | 5.60 - 5.80 |
| CH-N (1H) | 3.20 - 3.60 |
| Aliphatic-H (6H) | 1.80 - 2.50 |
| NH (1H) | ~12.3 (in DMSO) |
| Data is based on typical values for benzimidazole and cyclohexene (B86901) moieties. |
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural components.
A broad absorption band in the region of 3000-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole (B134444) ring. The C=N stretching vibration of the benzodiazole ring typically appears around 1620-1640 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexenyl group appears just below 3000 cm⁻¹. The C=C stretching of the cyclohexene ring would be expected in the 1640-1680 cm⁻¹ region. The spectrum for the parent compound, 1H-Benzimidazole, shows key absorptions that serve as a reference for its derivatives. nist.gov
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Imidazole Ring | 3000 - 3400 (broad) |
| Aromatic C-H Stretch | Benzene (B151609) Ring | 3000 - 3100 |
| Olefinic C-H Stretch | Cyclohexene Ring | 3020 - 3080 |
| Aliphatic C-H Stretch | Cyclohexene Ring | 2850 - 2960 |
| C=N Stretch | Imidazole Ring | 1620 - 1640 |
| C=C Stretch | Benzene & Cyclohexene Rings | 1450 - 1650 |
Data derived from standard IR correlation tables and data for benzimidazole. nist.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₃H₁₄N₂, corresponding to a monoisotopic mass of 198.1157 g/mol . uni.lu
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places, which allows for the unambiguous determination of a compound's elemental formula. nih.govresearchgate.net This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net For this compound, HRMS would confirm the elemental composition C₁₃H₁₄N₂.
Predicted HRMS data shows expected m/z values for various adducts that could be observed in an experiment. uni.lu For example, the protonated molecule [M+H]⁺ would have a calculated m/z of 199.12297. uni.lu
Table 3: Predicted High-Resolution Mass Spectrometry Data for C₁₃H₁₄N₂
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | [C₁₃H₁₄N₂]⁺ | 198.11514 |
| [M+H]⁺ | [C₁₃H₁₅N₂]⁺ | 199.12297 |
| [M+Na]⁺ | [C₁₃H₁₄N₂Na]⁺ | 221.10491 |
| [M-H]⁻ | [C₁₃H₁₃N₂]⁻ | 197.10841 |
Data sourced from PubChemLite. uni.lu
X-ray Crystallography for Solid-State Structure Determination of Benzodiazole Analogs
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While specific crystallographic data for this compound is not publicly available, analysis of related benzimidazole and benzothiazole (B30560) analogs provides significant insight into the expected molecular geometry and intermolecular interactions. nih.govmdpi.com
Conformational Analysis of the Cyclohex-3-en-1-yl Substituent and Benzodiazole Ring System
In the case of this compound, the cyclohexenyl ring is attached to the C2 position of the benzodiazole core. The cyclohexenyl ring itself exists in a half-chair conformation. The entire cyclohexenyl group, acting as a substituent on the benzodiazole ring, is expected to orient itself to minimize steric clash with the rest of the molecule. The most stable conformation would likely place the C-C bond connecting the two ring systems in a position that minimizes interaction with the N-H and peri-hydrogens (H7) of the benzodiazole moiety. Computational modeling studies on related substituted heterocycles have been used to determine such conformational preferences and their impact on molecular properties. nih.gov The bulky nature of the substituent can create a rigid molecular conformation, effectively "anchoring" it and preventing easy rotation or flipping. youtube.com
Computational and Theoretical Investigations of 2 Cyclohex 3 En 1 Yl 1h 1,3 Benzodiazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research, offering insights into molecular properties at the electronic level.
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
DFT studies would be employed to optimize the molecular geometry of 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole, determining its most stable three-dimensional conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated to provide a precise structural model. Thermodynamic properties like total energy, enthalpy, and Gibbs free energy would also be computed to assess the molecule's thermodynamic stability.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and is correlated with the electronic absorption properties of the molecule.
Table: Frontier Molecular Orbital Properties (Hypothetical Data)
| Parameter | Value (eV) |
|---|---|
| EHOMO | Data N/A |
| ELUMO | Data N/A |
Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is crucial for predicting how the molecule will interact with other chemical species and for understanding non-covalent interactions.
Prediction of Non-Linear Optical (NLO) Properties
Molecules with specific electronic characteristics, such as significant charge-transfer character and high polarizability, can exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. Computational methods can predict these properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high
Molecular Modeling and Simulation Studies
Molecular Dynamics (MD) Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a dynamic view of a molecule's behavior, revealing insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor. nih.govnih.gov
For this compound, MD simulations can elucidate the range of motion of the cyclohexene (B86901) ring relative to the benzimidazole (B57391) plane. This flexibility is crucial as it determines the spatial arrangement of the molecule, which can significantly influence its ability to bind to a biological target.
Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein or ligand backbone atoms over time from a reference structure. A stable RMSD value suggests that the molecule has reached equilibrium and is structurally stable within the simulation. nih.govnih.gov For instance, simulations of benzimidazole derivatives have been used to confirm the stability of a ligand-protein complex, with low RMSD values indicating a stable binding. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual residues or atoms around their average position. It helps identify flexible regions of the molecule. For the target compound, RMSF would highlight the mobility of the cyclohexene ring atoms compared to the more rigid benzimidazole core. nih.gov
Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds over the simulation period, which is critical for understanding the stability of a ligand in a protein's binding site. nih.gov
MD simulations on related benzimidazole-thiazole derivatives have been run for up to 100 nanoseconds to confirm the stability of their complexes with enzymes like cyclooxygenase-2 (COX-2), supporting findings from docking studies. rsc.org Such simulations would be instrumental in understanding the dynamic behavior of this compound and its potential interactions.
Ligand-Based and Structure-Based Modeling Approaches in Benzodiazole Research
Drug discovery and molecular design for classes like benzodiazoles heavily rely on two complementary computational modeling strategies: ligand-based and structure-based approaches. nih.gov
Structure-Based Drug Design (SBDD): This approach is applicable when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, typically from X-ray crystallography or NMR spectroscopy. nih.gov The core technique in SBDD is molecular docking, where the compound of interest is computationally placed into the target's binding site to predict its binding orientation and affinity. nih.govnih.gov For benzodiazole research, SBDD has been used to design inhibitors for various kinases by docking derivatives into the known crystal structures of the enzymes. nih.gov This allows researchers to visualize how the compound interacts with key amino acid residues and to propose modifications to improve binding.
Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are employed. These approaches use a set of molecules with known biological activity to derive a model that predicts the activity of new, untested compounds. nih.gov A key LBDD technique is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. This pharmacophore can then be used as a template to screen virtual libraries for new potential drug candidates. Another LBDD method is Quantitative Structure-Activity Relationship (QSAR), discussed in the next section.
Integrated approaches that combine both SBDD and LBDD are particularly powerful, leveraging all available information to design novel compounds with desired activities. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Benzodiazole Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity.
In a QSAR study, molecular descriptors are calculated for a set of related compounds (analogs). These descriptors quantify various aspects of the molecule's structure:
Topological Descriptors: Describe the atomic connectivity and branching of the molecule.
Thermodynamic Descriptors: Include properties like Henry's law constant and stretch-bend energy. asianpubs.org
Electronic Descriptors: Relate to the distribution of electrons, such as partial charges and dipole moments.
Spatial (3D) Descriptors: Describe the three-dimensional shape of the molecule, including van der Waals volume and polarizability. nih.gov
Once calculated, these descriptors are used to build a mathematical model, often using multiple linear regression or machine learning algorithms, that correlates the descriptors with the observed biological activity (e.g., IC₅₀ values). nih.govnih.gov QSAR models for benzimidazole and benzothiazole (B30560) analogs have successfully elucidated how different substituents affect their antiproliferative activity. nih.gov For example, one study found that the activity of certain benzazoles depended on the topological and spatial distribution of atomic mass and polarizability. nih.gov The predictive power of a QSAR model is assessed using statistical metrics like the correlation coefficient (r²) and the cross-validation coefficient (q²). nih.gov A robust QSAR model can then be used to predict the activity of newly designed analogs before they are synthesized, saving time and resources.
Table 1: Example of Parameters Used in QSAR Studies of Benzazole Derivatives This table is illustrative and based on typical parameters found in the literature.
| Parameter Type | Examples of Descriptors / Metrics | Purpose in the Model | Reference |
| Model Validation | Correlation coefficient (r²) | Measures how well the model fits the training data. | nih.gov |
| Cross-validation coefficient (q² or r²cv) | Assesses the predictive power and robustness of the model. | nih.govasianpubs.org | |
| Test set correlation coefficient (r²test) | Evaluates the model's ability to predict the activity of an external set of compounds. | nih.gov | |
| Molecular Descriptors | Topological and Spatial Descriptors | To quantify the effects of atomic mass distribution, polarizability, and van der Waals volumes on activity. | nih.gov |
| Physicochemical Descriptors | To model how properties like hydrophobicity and the presence of specific atoms influence activity. | nih.gov | |
| Thermodynamic Descriptors | To relate energy parameters like Henry's law constant to the biological activity. | asianpubs.org |
In Silico Prediction of Potential Molecular Interactions
In silico prediction of molecular interactions, primarily through molecular docking, is a cornerstone of modern computational drug discovery. nih.govresearchgate.net This process computationally simulates the binding of a small molecule (ligand), such as this compound, to the active site of a macromolecular target (receptor), typically a protein. researchgate.net
The procedure involves several steps:
Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure of the ligand is built and optimized to find its lowest energy conformation. researchgate.net
Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the protein's binding site. nih.gov
Scoring and Analysis: Each generated pose is evaluated using a scoring function, which estimates the binding affinity. The result is typically given as a "docking score" in units of kcal/mol, where a more negative value indicates a stronger predicted interaction. rsc.org The best-scoring poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges with specific amino acid residues in the active site. nih.govnih.gov
Studies on various benzimidazole derivatives have used docking to predict their binding modes with targets like protein kinases and bacterial enzymes. nih.govnih.gov For example, docking studies showed that certain derivatives form favorable hydrogen bonds with key serine or aspartate residues in the active site of their target enzymes. nih.govnih.gov These predictions provide a rational basis for understanding the compound's mechanism of action and for designing more potent analogs.
Table 2: Hypothetical Molecular Interactions for this compound with a Kinase Active Site This table is illustrative, based on common interactions observed for benzimidazole-class inhibitors with protein kinases.
| Interacting Residue | Interaction Type | Part of Ligand Involved | Reference Analogy |
| LYS 35 | Hydrogen Bond | Benzimidazole N-H | nih.gov |
| VAL 20 | Hydrophobic Interaction | Cyclohexenyl Ring | nih.gov |
| ALA 33 | Hydrophobic Interaction | Benzene (B151609) Ring of Benzimidazole | nih.gov |
| ILE 12 | Hydrophobic Interaction | Cyclohexenyl Ring | nih.gov |
| ASP 99 | Hydrogen Bond | Benzimidazole N atom | nih.gov |
| GLU 94 | Hydrogen Bond | Benzimidazole N-H | nih.gov |
Pharmacological and Biological Research on 2 Cyclohex 3 En 1 Yl 1h 1,3 Benzodiazole
Investigation of Bioactivity Profiles in Related Benzodiazole/Benzimidazole (B57391) Scaffolds
The versatility of the benzimidazole ring allows for substitutions at various positions, leading to a broad spectrum of pharmacological activities. nih.gov The electron-rich nitrogen heterocycle of benzimidazole can readily engage in various weak interactions with a multitude of therapeutic targets, contributing to its wide-ranging biological effects. nih.gov
Antimicrobial Activity Studies (Antibacterial, Antifungal)
Benzimidazole derivatives are recognized for their potent antimicrobial properties against a range of pathogenic bacteria and fungi. nih.gov The antimicrobial efficacy of these compounds is often influenced by the nature of the substituent at the 2-position of the benzimidazole core.
Researchers have synthesized numerous benzimidazole derivatives and screened them against various microbial strains. For instance, some 2-substituted benzimidazoles have shown significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal species like Candida albicans. nih.gov The presence of electron-withdrawing groups on the benzimidazole scaffold has been observed to enhance antimicrobial efficacy in some cases.
A study on new benzimidazole derivatives bearing five-membered heterocyclic moieties revealed that certain compounds exhibited good antimicrobial activity. Notably, some derivatives were found to be potent agents against both Gram-positive and Gram-negative bacteria, as well as Candida albicans. Another study highlighted that benzothiazolium and benzoxazolium salts were more active than 1,3-disubstituted benzimidazolium salts and neutral 2-substituted benzimidazole derivatives. nih.gov
| Compound Type | Microorganism | Activity | Reference |
| 2-substituted-1H-benzimidazoles | Staphylococcus aureus, Klebseilla SPP | Promising activity at 1 mg/mL concentration. | |
| Azolium salts of benzimidazole | Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Candida tropicals | MICs ranging between 50 to 200 mg/mL. | nih.gov |
| 2-thiomethyl-benzimidazole derivatives | E. coli, S. aureus, P. aeruginosa | Good antibacterial activity. | scirp.org |
| 2-substituted-5-methylbenzimidazoles | Bacillus cereus, Escherichia coli | Varied activity, with some compounds being highly active. | mdpi.com |
This table is for illustrative purposes and represents a selection of findings from the literature.
Antitumor/Anticancer Activity Research
The benzimidazole scaffold is a crucial pharmacophore in the development of anticancer agents due to its diverse mechanisms of tumor inhibition and the relative ease of synthesizing assorted derivatives. nih.govtandfonline.com Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and interference with signaling pathways. nih.govnih.gov
Several studies have demonstrated the potent anti-proliferative activity of 2-substituted benzimidazoles against a range of human cancer cell lines, such as those of the breast, lung, colon, and leukemia. nih.govresearchgate.net For example, a series of naphthalene-substituted benzimidazole derivatives showed good antiproliferation of tested cancer cell lines with IC50 values in the micromolar range. researchgate.net Another study reported that 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole exhibited profound topoisomerase I inhibition and cytotoxicity. nih.gov
| Compound/Derivative Type | Cancer Cell Line(s) | Observed Effect/Activity | Reference |
| 1,2,3-triazolyl linked 2-aryl benzimidazoles | Non-small cell lung cancer (A549) | Remarkable anti-proliferative activity, induced apoptosis. | nih.gov |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Breast and cervical cancer cells | Strong cytotoxic effect, induced mitosis and apoptosis. | nih.gov |
| Benzimidazole-acridine derivatives | K562 leukemia, HepG-2 hepatocellular carcinoma | Strong cytotoxic effects, Topo I inhibitor. | nih.gov |
| Naphthalene substituted benzimidazoles | Various human cancer cell lines | Good antiproliferative activities (IC50 values 0.078 to 0.625 µM). | researchgate.net |
| 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | HeLa, MCF7, A431 | Profound topoisomerase I inhibition and cytotoxicity. | nih.gov |
This table is for illustrative purposes and represents a selection of findings from the literature.
Anti-inflammatory Properties
Benzimidazole and its derivatives have emerged as a significant scaffold for designing analgesic and anti-inflammatory agents. nih.govresearchgate.net These compounds exert their anti-inflammatory effects by interacting with various targets, including cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and pro-inflammatory cytokines like TNF-α and IL-6. nih.govmdpi.comnih.gov
The anti-inflammatory activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring. nih.gov For example, substitution at the C2 position has been a major focus of research. srrjournals.com A study on a series of 2-substituted benzimidazole derivatives reported that some compounds displayed significant analgesic and anti-inflammatory effects. nih.gov Another investigation found that a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative exhibited potent inhibitory activity on nitric oxide and TNF-α production. nih.gov
| Compound/Derivative Type | Mechanism/Model | Observed Effect/Activity | Reference |
| 2-substituted benzimidazoles | Carrageenan-induced rat paw edema | Significant analgesic and anti-inflammatory effect. | nih.gov |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative | Nitric oxide and TNF-α production | Potent inhibitory activity. | nih.gov |
| Benzimidazole derivatives | 5-LOX, COX, TNF-α, IL-6 inhibition | Potent inhibitors. | nih.gov |
| 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole | Carrageenan-induced rat paw edema | 53.2% inhibition of rat paw edema. | nih.gov |
This table is for illustrative purposes and represents a selection of findings from the literature.
Antioxidant Activity Investigations
Several studies have explored the antioxidant potential of benzimidazole derivatives. researchgate.netscispace.comdergipark.org.tr These compounds can act as radical scavengers, and their antioxidant efficacy is often linked to the presence of specific functional groups, such as hydroxyl groups on the aromatic rings. researchgate.netmdpi.com
In one study, the antioxidant activity of 2-substituted benzimidazoles was evaluated using the DPPH radical scavenging method. researchgate.net A compound with a free hydroxyl group on the aromatic ring was found to be the most active. researchgate.net Another research effort synthesized a series of 2-aryl benzimidazole derivatives and found that several compounds showed comparable antioxidant activity to ascorbic acid at higher concentrations. scispace.com Furthermore, a series of 2-substituted-5-methylbenzimidazole derivatives were synthesized and showed potent antioxidant activity in a DPPH free radical scavenging assay, with some compounds being more active than the standard BHT. researchgate.net
| Compound/Derivative Type | Assay | Observed Effect/Activity | Reference |
| 2-substituted benzimidazole with a free hydroxyl group | DPPH radical scavenging | Most active in the series. | researchgate.net |
| 2-Aryl benzimidazole derivatives | ABTS and DPPH methods | Significant radical scavenging potential, comparable to ascorbic acid at higher doses. | scispace.com |
| 2-(1H-pyrrol-2-yl)-1H-benzimidazole | DPPH assay | Good antioxidant activity (IC50 = 64.098 µg/mL). | mdpi.com |
| 2-substituted-5-methylbenzimidazole derivatives | DPPH free radical scavenging | Potent antioxidant activity (IC50 values of 1.054-19.05 µg/ml). | researchgate.net |
This table is for illustrative purposes and represents a selection of findings from the literature.
Other Emerging Pharmacological Activities
The versatile benzimidazole scaffold has been investigated for a wide range of other pharmacological activities beyond those detailed above. These emerging areas of research highlight the broad therapeutic potential of this heterocyclic system. frontiersin.orgnih.gov
Antiviral Activity: Benzimidazole derivatives have been tested against various viral strains, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV and HCV), and herpes simplex virus-1 (HSV-1). frontiersin.org
Anthelmintic Activity: Benzimidazoles are a well-known class of anthelmintic agents used against gastrointestinal nematodes. youtube.com They are effective in treating infections such as ascariasis, enterobiasis, and hookworm infections. youtube.com
Antidiabetic Activity: Research has also explored the potential of benzimidazole derivatives as antidiabetic agents.
Neurodegenerative Disease Applications: Some benzimidazole derivatives have been investigated as antagonists for the serotonin (B10506) 5-HT6 receptor, which is a target for cognitive enhancement in neurodegenerative diseases. acs.org
Enzyme Inhibition: Benzimidazole derivatives have been shown to inhibit various enzymes, which is a key mechanism for many of their pharmacological effects. nih.govnih.gov For example, they can act as topoisomerase inhibitors and kinase inhibitors. nih.gov
Mechanistic Studies of Biological Actions
The biological activities of benzimidazole derivatives are underpinned by a variety of molecular mechanisms, which often depend on the specific substitutions on the benzimidazole core. nih.gov
Antimicrobial Mechanism: The anthelmintic action of benzimidazoles primarily involves the inhibition of microtubule polymerization by binding to β-tubulin. youtube.com This disrupts cell division in nematodes. youtube.com They can also inhibit mitochondrial fumarate (B1241708) reductase and reduce glucose transport in susceptible nematodes. youtube.com
Anticancer Mechanism: In cancer therapy, benzimidazole derivatives employ multiple mechanisms. They can act as topoisomerase inhibitors, interfering with DNA replication and repair. nih.govnih.gov They also function as microtubule inhibitors, arresting the cell cycle in the G2-M phase and inducing apoptosis. nih.gov Furthermore, some derivatives inhibit protein kinases involved in cancer cell signaling pathways, such as the PI3K/AKT and RAF/MEK/ERK pathways. nih.gov
Anti-inflammatory Mechanism: The anti-inflammatory effects of benzimidazoles are mediated through the inhibition of key inflammatory enzymes like COX and 5-LOX. nih.gov They can also suppress the production of pro-inflammatory cytokines and other mediators. nih.govmdpi.com
Receptor Antagonism: In the context of neurodegenerative diseases, certain benzimidazole derivatives have been shown to act as antagonists at specific receptors, such as the serotonin 5-HT6 receptor. acs.org Molecular modeling studies suggest that these compounds bind to specific residues within the receptor's transmembrane domains. acs.org
The ongoing research into the diverse pharmacological activities and mechanisms of action of benzimidazole derivatives continues to underscore their importance in medicinal chemistry and drug discovery.
Elucidation of Molecular Targets and Pathways
Benzimidazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological effects. frontiersin.org The specific molecular targets and pathways are often dictated by the nature of the substituent at the C2 position of the benzimidazole scaffold.
Potential molecular targets for benzimidazole derivatives include:
Enzymes: A primary mode of action for many benzimidazole compounds is the inhibition of various enzymes. researchgate.net For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. frontiersin.org Others have demonstrated inhibitory activity against enzymes crucial for pathogen survival, such as the main protease (Mpro) of viruses like SARS-CoV-2. tandfonline.com In the context of cancer, receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, as well as topoisomerases, are significant targets. nih.govnih.gov Furthermore, some benzimidazoles are potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an important enzyme in the production of prostaglandin E2 which is involved in inflammation and pain. nih.gov Acetylcholinesterase (AChE), an enzyme critical in the nervous system, has also been identified as a target. nih.gov
Microtubules: Certain benzimidazole compounds, such as fenbendazole, exert their biological effects by binding to β-tubulin, leading to the depolymerization of microtubules. iiarjournals.org This disruption of the cytoskeleton can inhibit cell division and intracellular transport, which is a key mechanism for their anthelmintic and potential anticancer activities. iiarjournals.org
Receptors: Benzimidazole derivatives can also act as antagonists or agonists at various receptors. For example, some have been found to be antagonists of H2 receptors, which is the basis for their use as anti-ulcer agents. nih.gov
DNA: Some bis-benzimidazole derivatives have been shown to interfere with DNA topoisomerase I, an enzyme essential for DNA replication and repair, suggesting that DNA can be a direct target. nih.gov
The engagement of these targets can modulate various cellular pathways, including inflammatory signaling cascades, cell cycle progression, apoptosis, and metabolic pathways like glycolysis. frontiersin.orgiiarjournals.org For instance, the inhibition of RTKs can block downstream signaling pathways that are critical for cancer cell proliferation and survival. nih.gov
Structure-Activity Relationship (SAR) Analysis of 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole and its Derivatives
Key SAR observations for 2-substituted benzimidazoles:
| Position of Substitution | Influence on Biological Activity |
| C2-position | The nature of the substituent at this position is a primary determinant of the pharmacological profile. Aromatic, heteroaromatic, and aliphatic (including cyclic) groups have all been shown to confer significant biological activity. researchgate.netnih.govnih.gov |
| Cyclic Substituents at C2 | The presence of a cyclic moiety, such as a cyclohexyl group, can be favorable for certain biological activities. For example, in some studies, a cyclohexyl group at the 2-position has been associated with anti-inflammatory or other specific enzyme inhibitory activities. The introduction of unsaturation, as in the cyclohexenyl group, could potentially alter the binding affinity and selectivity for molecular targets compared to a saturated cyclohexyl ring due to changes in conformational flexibility and electronic properties. |
| Other Positions (N1, C5, C6) | Substitution at other positions on the benzimidazole ring can also significantly modulate activity. For instance, the introduction of fluorine atoms can enhance the antiproliferative activity of 2-phenylbenzimidazole (B57529) derivatives. acgpubs.org |
The introduction of a cyclohexenyl group at the C2 position of the benzimidazole ring introduces a combination of lipophilicity and conformational constraint that can influence how the molecule fits into the binding pocket of a target protein. The double bond within the cyclohexenyl ring may also participate in specific interactions, such as pi-stacking, with aromatic amino acid residues in the target's active site.
In Vitro Biological Assay Methodologies
A variety of in vitro assays are employed to evaluate the biological activity of benzimidazole derivatives. These assays can be broadly categorized into cell-based assays and enzyme inhibition assays.
Commonly used cell-based assays for benzimidazole derivatives:
| Assay Type | Purpose | Example Application |
| Cytotoxicity Assays (e.g., MTT, MTS) | To assess the ability of a compound to kill or inhibit the proliferation of cells, particularly cancer cells. acgpubs.orgnih.govjchemlett.com | Screening of novel benzimidazole derivatives for anticancer activity against various human cancer cell lines such as A549 (lung), DLD-1 (colon), L929 (fibrosarcoma), HeLa (cervical), and MCF-7 (breast). nih.govnih.govjchemlett.com |
| Antimicrobial Susceptibility Testing | To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of bacteria or fungi. rsc.org | Evaluation of the antibacterial and antifungal potential of newly synthesized benzimidazoles against a panel of pathogenic microorganisms. rsc.org |
| Cell Proliferation Assays (e.g., BrdU) | To measure the rate of cell division, which can be indicative of either stimulatory or inhibitory effects on cell growth. nih.gov | Assessing the antiproliferative effects of benzimidazole derivatives on cancer cell lines. nih.gov |
| Apoptosis Assays | To determine if a compound induces programmed cell death (apoptosis) in cancer cells. | Investigating the mechanism of anticancer activity of promising benzimidazole compounds. |
| Anti-inflammatory Assays | To measure the inhibition of inflammatory mediator production (e.g., nitric oxide, prostaglandins, cytokines) in cultured cells. | Evaluating the anti-inflammatory potential of benzimidazole derivatives in cell models of inflammation. |
These assays provide valuable information on the potential therapeutic applications of a compound and can guide further preclinical development.
Enzyme inhibition assays are used to determine the direct inhibitory effect of a compound on a specific enzyme target.
Examples of enzyme inhibition assays relevant to benzimidazole research:
| Enzyme Target | Assay Principle | Relevance |
| Acetylcholinesterase (AChE) | Spectrophotometric measurement of the breakdown of a substrate (e.g., acetylthiocholine) by AChE in the presence and absence of the inhibitor. nih.gov | Potential treatment of Alzheimer's disease. nih.gov |
| SARS-CoV-2 Main Protease (Mpro) | Fluorometric or spectrophotometric measurement of the cleavage of a specific peptide substrate by Mpro. tandfonline.com | Development of antiviral agents. tandfonline.com |
| Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2) | Measurement of the phosphorylation of a substrate peptide by the kinase using methods like ELISA or radiometric assays. nih.govnih.gov | Anticancer drug discovery. nih.govnih.gov |
| Topoisomerase I | Gel-based assay that measures the relaxation of supercoiled DNA by topoisomerase I. nih.gov | Anticancer drug discovery. nih.gov |
| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Measurement of the conversion of PGH2 to PGE2, often using chromatography or immunoassays. nih.gov | Development of anti-inflammatory and analgesic drugs. nih.gov |
| Janus Kinases (JAKs) | Measurement of the phosphorylation of a substrate by the kinase, often using homogenous time-resolved fluorescence (HTRF) or other luminescence-based methods. wikipedia.org | Treatment of inflammatory diseases and some cancers. wikipedia.org |
These assays are critical for elucidating the mechanism of action of a compound and for optimizing its potency and selectivity for a specific molecular target.
Emerging Applications and Future Research Directions of 2 Cyclohex 3 En 1 Yl 1h 1,3 Benzodiazole
Potential as Scaffolds in Medicinal Chemistry and Drug Discovery
The benzimidazole (B57391) nucleus is a cornerstone in drug discovery, with derivatives demonstrating a vast array of pharmacological activities. mdpi.com This structural motif is found in numerous clinically approved drugs. The versatility of the benzimidazole scaffold allows for substitutions at various positions, which can significantly modulate the compound's interaction with biological targets. nih.gov
The 2-substituted benzimidazoles, in particular, are a focal point of research, showing potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic agents. nih.govmdpi.com The introduction of the cyclohexenyl group at the 2-position of the benzimidazole ring in 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole provides a unique lipophilic and conformationally distinct moiety that could be explored for novel therapeutic activities. The development of drugs based on this scaffold often involves targeting specific enzymes or receptors. For instance, some benzimidazole derivatives act as tubulin polymerization inhibitors, which is a key mechanism for anticancer activity. mdpi.com Others have been designed to inhibit enzymes like adenosine (B11128) deaminase, which is implicated in inflammatory diseases. niscpr.res.in
Table 1: Potential Biological Activities and Molecular Targets of Benzimidazole Scaffolds
| Biological Activity | Potential Molecular Target(s) | References |
|---|---|---|
| Anticancer | Tubulin, Protein Kinases, DNA (intercalation/minor groove binding), PARP enzymes | mdpi.com, nih.gov |
| Antiviral | Viral Polymerases, Proteases | nih.gov |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes, Adenosine Deaminase (ADA) | nih.gov, niscpr.res.in |
| Antifungal | 14α-demethylase | nih.gov |
| Anthelmintic | Tubulin | nih.gov |
| Antiprotozoal | DNA | nih.gov |
Role in Materials Science and Optoelectronics
Beyond medicine, the benzimidazole heterocycle is a suitable platform for developing multifunctional molecules for materials science. uctm.edu A significant application is in the formulation of sunscreens as UV-filtering agents. nih.govmdpi.comresearchgate.net The conjugated system of the benzimidazole ring is capable of absorbing harmful ultraviolet radiation, and substitutions on the ring can tune the absorption range. mdpi.com For example, 2-phenyl-1H-benzimidazole-5-sulfonic acid is a known UVB filter, and other derivatives have been developed to absorb in the UVA range. mdpi.com The unique structure of this compound could offer specific photoprotective properties.
Furthermore, benzimidazole derivatives have been investigated for their semiconducting properties, making them candidates for use in organic electronics. Certain derivatives have been shown to exhibit n-type semiconducting behavior in organic field-effect transistors (OFETs). nih.gov Novel benzimidazole derivatives have also been successfully used as electron-transporting hosts in the development of highly efficient phosphorescent organic light-emitting diodes (PHOLEDs). acs.org The electronic properties of this compound could be investigated to determine its suitability for these advanced material applications.
Development of Novel Synthetic Routes and Sustainable Chemistry Approaches
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The most common method involves the condensation of o-phenylenediamine (B120857) with aldehydes or carboxylic acids. nih.govniscpr.res.in For this compound, this would typically involve reacting o-phenylenediamine with cyclohex-3-ene-1-carbaldehyde or cyclohex-3-ene-1-carboxylic acid.
Recent research has focused on developing more sustainable and efficient "green chemistry" approaches for these syntheses. mdpi.comchemmethod.com These methods aim to reduce reaction times, minimize toxic waste, and use environmentally benign solvents and catalysts. Key developments include:
Catalyst-free synthesis: Reactions have been developed that proceed at room temperature in sustainable solvents like ethanol (B145695) without the need for a catalyst, offering high atom economy and no toxic waste. bohrium.com
Microwave-assisted synthesis: The use of microwave irradiation can dramatically reduce reaction times and increase yields. mdpi.com
Novel catalysts: Efficient and recyclable catalysts, such as zinc acetate (B1210297) or erbium triflate, have been employed to facilitate the reaction under mild conditions. mdpi.comchemmethod.com
Deep Eutectic Solvents (DES): Using a deep eutectic solvent composed of choline (B1196258) chloride and the o-phenylenediamine reactant can serve as both the reaction medium and reagent, simplifying the work-up procedure and improving yields. nih.gov
One-pot reactions: Methods like the 'one-pot' nitro reductive cyclization, using reagents like sodium hydrosulfite, allow for the efficient synthesis of complex benzimidazoles from substituted 2-nitroanilines and various aldehydes. nih.gov
These modern synthetic strategies could be applied to produce this compound and its derivatives in an efficient and environmentally friendly manner. bohrium.com
Advanced Computational Methodologies for Prediction and Design
In silico or computational methods are now integral to modern drug discovery and materials science, and they are widely applied to the study of benzimidazole derivatives. benthamdirect.com These techniques allow researchers to predict the properties of molecules like this compound before undertaking costly and time-consuming laboratory synthesis and testing.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. niscpr.res.inymerdigital.com It is used to estimate the binding affinity and understand the specific interactions (e.g., hydrogen bonds) that stabilize the complex, helping to screen for potential drug candidates. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models attempt to correlate variations in the chemical structure of compounds with changes in their biological activity. These models can predict the activity of new, unsynthesized compounds and provide insight into the structural features that are important for efficacy. benthamdirect.com
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of how a ligand interacts with its target and the stability of the resulting complex. niscpr.res.innih.gov
DFT and NBO Analysis: Density Functional Theory (DFT) is used to calculate the structural and electronic properties of molecules, such as the distribution of electron density (molecular electrostatic potential) and the energies of frontier molecular orbitals (HOMO-LUMO), which relate to chemical reactivity. researchgate.netmdpi.com Natural Bond Orbital (NBO) analysis helps in understanding charge distribution. mdpi.comnih.gov
These computational tools can be applied to this compound to screen for potential biological activities, predict its electronic and material properties, and guide the design of more potent analogs. benthamdirect.com
Exploration of Undiscovered Biological Activities and Target Identification
The broad therapeutic potential of the benzimidazole scaffold suggests that many of its biological activities remain undiscovered. mdpi.com Given that this compound is not a widely studied compound, its unique biological profile is yet to be determined. Exploration for novel activities can be pursued through several strategies.
Pharmacological screening involves testing the compound against a wide array of biological targets, such as different cell lines (e.g., cancer cells, normal cells) and various microorganisms (bacteria, fungi, parasites) to identify any inhibitory or cytotoxic effects. nih.govnih.gov For example, new benzimidazole-morpholine derivatives were screened for activity against acetylcholinesterase, monoamine oxidases, and cyclooxygenases. nih.gov
Furthermore, in silico methods like inverse docking can be employed. ymerdigital.com In contrast to traditional docking where a ligand is tested against a known target, inverse docking screens a single compound against a large library of known protein structures to identify potential new targets. This approach can rapidly generate hypotheses about the compound's mechanism of action, which can then be validated experimentally. The unique three-dimensional structure imparted by the cyclohexenyl group could lead to interactions with novel biological targets not previously associated with benzimidazole compounds.
Analog Design and Synthesis for Enhanced Specificity and Potency
Once a promising biological activity is identified for this compound, the next step in drug development is to design and synthesize analogs to improve its efficacy and selectivity. This process relies heavily on understanding the Structure-Activity Relationship (SAR), which describes how modifications to a molecule's structure affect its biological function. benthamdirect.com
For this compound, analog design could involve several strategies:
Modification of the Benzene (B151609) Ring: Introducing various substituents (e.g., fluoro, chloro, nitro, methyl groups) at different positions on the benzene portion of the benzimidazole core can significantly alter electronic properties, lipophilicity, and binding interactions. nih.gov
Modification of the Cyclohexenyl Ring: The cyclohexenyl group offers many possibilities for modification. Altering the position of the double bond, saturating the ring to form a cyclohexyl group, or introducing substituents onto the ring could fine-tune the compound's shape and how it fits into a target's binding site.
Substitution at the N-1 Position: The N-1 nitrogen of the imidazole (B134444) ring is another common site for modification. Adding different alkyl or aryl groups can impact the compound's pharmacokinetic properties and target engagement. nih.gov
By systematically synthesizing and testing these analogs, researchers can build a detailed SAR profile. nih.gov This knowledge allows for the rational design of new compounds with optimized potency against the desired target and reduced affinity for off-targets, thereby increasing specificity.
Q & A
Q. What are the common synthetic routes for 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole and its derivatives?
- Answer : The compound can be synthesized via condensation reactions between 1,2-phenylenediamine and cyclohex-3-enecarbaldehyde under acidic conditions (e.g., HCl in ethanol). Microwave-assisted synthesis is also effective, reducing reaction times and improving yields compared to traditional reflux methods. Characterization typically involves IR, NMR (¹H and ¹³C), and elemental analysis to confirm structure and purity .
Q. How can spectroscopic techniques validate the structure of benzimidazole derivatives?
- Answer : IR spectroscopy identifies functional groups (e.g., NH stretching at ~3400 cm⁻¹), while ¹H NMR confirms proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm and cyclohexene protons at δ 5.5–6.0 ppm). ¹³C NMR provides carbon backbone verification, and mass spectrometry determines molecular weight. Elemental analysis validates stoichiometry (e.g., C, H, N content) .
Q. What in vitro assays are used to assess biological activity of benzimidazole derivatives?
- Answer : Common assays include enzyme inhibition studies (e.g., α-glucosidase for antidiabetic activity), antimicrobial susceptibility testing (MIC/MBC), and cytotoxicity assays (MTT or SRB). For example, derivatives with electron-withdrawing substituents on the aryl ring show enhanced activity due to improved target binding .
Advanced Research Questions
Q. How do molecular docking tools like AutoDock Vina improve the design of bioactive benzimidazoles?
- Answer : AutoDock Vina predicts binding modes by evaluating ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic contacts). For this compound, docking against SARS-CoV-2 spike glycoprotein revealed key interactions with residues like Lys417 and Tyr453, guiding structural optimization for higher affinity .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for benzimidazole derivatives?
- Answer : Conflicting SAR data may arise from assay variability or substituent electronic effects. Use multivariate analysis (e.g., QSAR models) to isolate critical parameters (e.g., Hammett σ values). For example, 4-nitro substituents enhance antimicrobial activity but reduce solubility, requiring balance via hydrophilic groups .
Q. How does crystallography with SHELX refine the structural understanding of benzimidazole complexes?
- Answer : SHELX software processes X-ray diffraction data to generate precise bond lengths, angles, and torsion angles. For example, refinement of a benzimidazole-zinc complex revealed a distorted tetrahedral geometry around Zn²⁺, critical for its antiviral activity. Crystallography also identifies π-π stacking and hydrogen-bonding networks stabilizing the crystal lattice .
Q. What computational methods predict solvatochromic effects in benzimidazole derivatives?
- Answer : Density Functional Theory (DFT) calculates solvent-dependent electronic transitions. For 3-((1H-benzotriazol-1-yl)methyl)-1,2,4-triazoles, polar solvents (e.g., DMSO) induce red shifts in UV-Vis spectra due to stabilization of excited states. Solvent-accessible surface area (SASA) analysis quantifies solvent interactions .
Q. How can microwave synthesis optimize reaction efficiency compared to traditional methods?
- Answer : Microwave irradiation accelerates reactions via dielectric heating, reducing time (e.g., 4 hours → 30 minutes) and improving yields by 15–20%. For example, this compound synthesis achieved 92% yield under microwave vs. 75% via reflux. Reaction parameters (power, solvent polarity) are critical for reproducibility .
Q. What in silico approaches evaluate ADMET properties of benzimidazole derivatives?
- Answer : Tools like SwissADME predict absorption (logP <5), metabolism (CYP450 interactions), and toxicity (AMES test). For instance, derivatives with logP >3.5 show poor aqueous solubility, necessitating PEGylation or prodrug strategies. Molecular dynamics simulations assess blood-brain barrier penetration .
Q. How are hazardous intermediates managed during benzimidazole synthesis?
- Answer : Replace POCl3 (toxic) in Vilsmeier-Haack reactions with BiCl3 or ionic liquids. Use flow chemistry to minimize exposure to intermediates like hydrazines. Safety protocols include real-time FTIR monitoring and quenching with NaHCO3 to neutralize acidic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
